molecular formula C13H12BrN4NaO5 B1248908 Azumolene sodium CAS No. 91524-18-4

Azumolene sodium

Cat. No.: B1248908
CAS No.: 91524-18-4
M. Wt: 407.15 g/mol
InChI Key: WONASCBDLCRVNQ-CETSFZMCSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Azumolene sodium can be synthesized through a series of chemical reactions starting from 4-bromobenzaldehyde and glycine. The key steps involve the formation of an oxazole ring and subsequent reactions to introduce the imidazolidinedione moiety. The final product is obtained as the sodium salt .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Azumolene sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of azumolene oxide, while reduction can yield azumolene alcohol .

Scientific Research Applications

Azumolene sodium has a wide range of scientific research applications:

Mechanism of Action

Azumolene sodium exerts its effects by inhibiting the release of calcium from the sarcoplasmic reticulum in skeletal muscle cells. It binds to the ryanodine receptor, preventing the release of calcium ions, which are essential for muscle contraction. This leads to muscle relaxation and is particularly effective in treating conditions like malignant hyperthermia .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound’s uniqueness lies in its improved water solubility compared to dantrolene sodium, making it more suitable for emergency use. Additionally, it has similar efficacy in treating malignant hyperthermia but with lower toxicity .

Properties

CAS No.

91524-18-4

Molecular Formula

C13H12BrN4NaO5

Molecular Weight

407.15 g/mol

IUPAC Name

sodium;1-[(E)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidin-3-ide-2,4-dione;dihydrate

InChI

InChI=1S/C13H9BrN4O3.Na.2H2O/c14-9-3-1-8(2-4-9)10-5-15-12(21-10)6-16-18-7-11(19)17-13(18)20;;;/h1-6H,7H2,(H,17,19,20);;2*1H2/q;+1;;/p-1/b16-6+;;;

InChI Key

WONASCBDLCRVNQ-CETSFZMCSA-M

Isomeric SMILES

C1C(=O)[N-]C(=O)N1/N=C/C2=NC=C(O2)C3=CC=C(C=C3)Br.O.O.[Na+]

SMILES

C1C(=O)[N-]C(=O)N1N=CC2=NC=C(O2)C3=CC=C(C=C3)Br.O.O.[Na+]

Canonical SMILES

C1C(=O)[N-]C(=O)N1N=CC2=NC=C(O2)C3=CC=C(C=C3)Br.O.O.[Na+]

Synonyms

1-(((5-(4-bromophenyl)-2-oxazolyl)methylene)amino)-2,4-imidazlidinedione
azumolene
azumolene, sodium salt, dihydrate
EU 4093
EU-4093
EU4093

Origin of Product

United States

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